molecular formula C16H20BNO2 B6602122 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine CAS No. 2749532-59-8

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine

Cat. No.: B6602122
CAS No.: 2749532-59-8
M. Wt: 269.1 g/mol
InChI Key: MZUKMLZEOWRXKD-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is a naphthalene derivative functionalized with a pinacol boronate ester at the 7-position and an amine group at the 2-position. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Applications may include fluorescence probes (e.g., hydrogen peroxide detection) or intermediates in drug development, similar to other boronate-functionalized amines .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-11-6-8-14(18)10-12(11)9-13/h5-10H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKMLZEOWRXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine typically involves the borylation of naphthalen-2-amine with a suitable boron reagent. One common method is the reaction of naphthalen-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-nitrogen bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine involves the interaction of the boron center with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the boron-containing group to the coupling partner. This process involves the formation of a boron-palladium intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Key Findings

  • Positional Isomerism : Boronate placement on the naphthalene ring (6- vs. 7-position) affects electronic properties and reactivity in cross-coupling reactions .
  • Substituent Effects : Fluorine and ethynyl groups enhance stability and enable further functionalization, critical for pharmaceutical applications .
  • Applications : Amine-boronate hybrids are versatile in both materials science (e.g., fluorescence probes) and medicinal chemistry (e.g., kinase inhibitors) .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H17BNO3
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1256359-19-9
  • IUPAC Name : 2-(1-naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis

The synthesis of this compound typically involves:

  • The formation of the dioxaborolane moiety through the reaction of boronic acid derivatives with naphthalene.
  • Subsequent functionalization to introduce the amine group.

The synthetic route is crucial as it affects the yield and purity of the final product.

Anticancer Activity

Research indicates that derivatives of naphthalene and boron compounds exhibit significant anticancer properties. A study highlighted that benzo[b]furan derivatives showed promising antitumor activities through various mechanisms:

  • Mechanism of Action :
    • Compounds like 7-hydroxy-6-methoxy derivatives interact with tubulin, disrupting microtubule dynamics essential for cell division.
    • The binding affinity to tubulin was confirmed through docking studies which indicated hydrogen bonding interactions with key residues.
  • In Vitro Studies :
    • In a comparative study against standard drugs (e.g., Combretastatin-A4), certain derivatives demonstrated up to tenfold higher antiproliferative activity in various human cancer cell lines .
    • The selectivity towards human aortic arterial endothelial cells suggests potential for reduced side effects compared to conventional chemotherapeutics.

Other Biological Activities

Additional studies have explored other biological activities:

  • Antioxidant Properties : Compounds containing dioxaborolane structures are noted for their ability to modulate oxidative stress pathways by interacting with transcription factors like Nrf2 .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential applications in antimicrobial therapies.

Case Studies and Research Findings

StudyFindings
Flynn et al. (2023)Identified significant interactions between synthesized benzo[b]furan derivatives and tubulin; highlighted structure-activity relationships (SAR) that enhance anticancer efficacy.
Nrf2 Inhibition Study (2022)Demonstrated that optimizing ligand interactions could significantly enhance the potency of compounds targeting oxidative stress pathways .
Comparative Antiproliferative StudyShowed that certain naphthalene derivatives exhibited superior selectivity and potency compared to established anticancer agents .

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